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molecular formula C11H10N2O3S B8452843 5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole

5-(5-Methyl-2-nitro-phenoxymethyl)-thiazole

Cat. No. B8452843
M. Wt: 250.28 g/mol
InChI Key: VUBZCVJLODSAFR-UHFFFAOYSA-N
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Patent
US08440693B2

Procedure details

To a solution of 5-(hydroxymethyl)-1,3-thiazole (1 g, 8.68 mmol) in DMF (15 mL) was added NaH (0.413 g, 9.47 mmol) under an argon atmosphere. The reaction mixture was stirred for 20 min at 0° C. 3-Fluoro-4-nitrotoluene (1.2 g, 7.89 mmol) was added. The resulting mixture was stirred for 1 h at RT, quenched by addition of a saturated aqueous solution of NaHCO3 and extracted with AcOEt. The organic phase was washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography (SiO2; hexane/AcOEt 60:40→40:60) to afford 936 mg of the title compound as an orange solid. TLC: RF=0.35 (hexane/AcOEt 1:1); HPLC: LtRet=4.26 min; LC-MS: m/z 251.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.413 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][CH:4]=1.[H-].[Na+].F[C:11]1[CH:12]=[C:13]([CH3:20])[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18]>CN(C=O)C>[CH3:20][C:13]1[CH:12]=[CH:11][C:16]([N+:17]([O-:19])=[O:18])=[C:15]([CH:14]=1)[O:1][CH2:2][C:3]1[S:7][CH:6]=[N:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=CN=CS1
Name
Quantity
0.413 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of a saturated aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2; hexane/AcOEt 60:40→40:60)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=CC(=C(OCC2=CN=CS2)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 936 mg
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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